4-[(4-bromophenoxy)methyl]-1,3-thiazole is a chemical compound belonging to the thiazole class, which is characterized by a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a bromophenoxy group, which may enhance its reactivity and biological potential.
The compound can be synthesized through various methods that typically involve the reaction of thiazole derivatives with brominated phenolic compounds. Research into thiazole derivatives has been extensive, highlighting their potential as therapeutic agents against various diseases, including cancer and infections .
4-[(4-bromophenoxy)methyl]-1,3-thiazole is classified as a thiazole derivative. Thiazoles are often categorized based on their substituents and the specific functional groups attached to the thiazole ring. This compound specifically falls under the category of substituted thiazoles, which are frequently studied for their pharmacological properties.
The synthesis of 4-[(4-bromophenoxy)methyl]-1,3-thiazole can involve several synthetic pathways. A common method includes:
For example, one synthetic route might utilize 4-bromophenol and a thiosemicarbazone precursor under acidic conditions. The reaction typically requires heating and may involve solvents such as ethanol or dimethylformamide to facilitate the reaction .
The molecular structure of 4-[(4-bromophenoxy)methyl]-1,3-thiazole can be represented as follows:
The molecular formula for this compound is , with a molecular weight of approximately 276.15 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure .
4-[(4-bromophenoxy)methyl]-1,3-thiazole can participate in various chemical reactions:
For instance, reactions with nucleophiles such as amines or alcohols can lead to the formation of new derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 4-[(4-bromophenoxy)methyl]-1,3-thiazole often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that thiazole derivatives can exhibit significant binding affinities in molecular docking studies, suggesting potential efficacy in drug development .
4-[(4-bromophenoxy)methyl]-1,3-thiazole has potential applications in various fields:
The 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—represents a privileged scaffold in medicinal chemistry and drug design. Its aromatic character arises from a sextet of π-electrons delocalized across the ring system, satisfying Hückel's rule for aromaticity [4]. This heterocycle serves as a structural foundation for numerous FDA-approved therapeutics, including antibiotics (e.g., ceftriaxone, aztreonam), antitumor agents (e.g., dasatinib, tiazofurin), and anti-inflammatory drugs (e.g., meloxicam) [2] [4]. The versatility of the thiazole nucleus stems from its balanced electronic properties, metabolic stability, and capacity for diverse functionalization, enabling fine-tuning of pharmacological profiles. Within this context, 4-[(4-bromophenoxy)methyl]-1,3-thiazole exemplifies a strategically functionalized derivative where bromophenoxy and methylene spacers confer distinct physicochemical and biological properties.
The thiazole ring in 4-[(4-bromophenoxy)methyl]-1,3-thiazole (molecular formula: C₁₀H₈BrNOS; molecular weight: 286.15 g/mol) exhibits characteristic electronic asymmetry due to the differential electronegativity of its sulfur (thioether) and nitrogen (imine) atoms [1] [4]. Crystallographic analyses of analogous thiazoles reveal a planar ring geometry with bond lengths indicative of electron delocalization: the C2–N3 and C5–S1 bonds (1.29–1.31 Å) show partial double-bond character, while C2–S1 and N3–C4 bonds (1.73–1.75 Å) are longer, reflecting single-bond nature [4]. This polarization creates an electron-deficient C5 position and an electron-rich C2 site, governing regioselective reactivity.
Table 1: Molecular Descriptors of 4-[(4-bromophenoxy)methyl]-1,3-thiazole
Property | Value |
---|---|
Molecular Formula | C₁₀H₈BrNOS |
SMILES | C1=CC(=CC=C1OCC2=CSC=N2)Br |
InChIKey | CAYASBDAZDMLGD-UHFFFAOYSA-N |
Topological Polar Surface Area | 56.7 Ų |
Hydrogen Bond Acceptors | 3 (N, O, S) |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 3 (C–O–CH₂–thiazole) |
The methylene bridge (–CH₂–) linking the bromophenoxy group to the thiazole’s C4 position introduces conformational flexibility, allowing the bromophenoxy moiety to adopt orientations perpendicular to the thiazole plane. This minimizes steric clash and optimizes electronic interactions. Predicted Collision Cross Section (CCS) values derived from ion mobility spectrometry highlight the compound’s conformational landscape in gaseous states [1]:
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 269.95828 | 142.3 |
[M+Na]+ | 291.94022 | 155.9 |
[M-H]- | 267.94372 | 151.3 |
[M]+ | 268.95045 | 164.3 |
These CCS values reflect variations in ion packing efficiency, with sodium adduction ([M+Na]⁺) inducing greater molecular sprawl (155.9 Ų) due to cation-heteroatom coordination, compared to the protonated form ([M+H]⁺, 142.3 Ų) [1].
The 4-bromophenoxy moiety in 4-[(4-bromophenoxy)methyl]-1,3-thiazole serves dual roles: a sterically constrained hydrophobic pharmacophore and a halogen-bond donor. The bromine atom, with its high electron-withdrawing capacity (Hammett σₚ⁺ = 0.25) and large atomic radius, enhances lipid solubility (logP ≈ 3.2) and enables halogen bonding with biomolecular targets like kinases or GPCRs [2] [4]. This motif is prevalent in anticancer thiazoles due to its ability to:
Table 3: Biological Activity of Bromophenoxy-Functionalized Thiazole Analogs
Compound | Target | IC₅₀/EC₅₀ | Activity |
---|---|---|---|
Compound 4 [2] | VEGFR-2 | 0.093 µM | Antiangiogenic (Breast Cancer) |
WEHI-539 HCl [4] | BCL-XL | <50 nM | Apoptosis Induction |
UM-164 [4] | c-Src/p38α | Kd = 2.7 nM | Antimetastatic (TNBC) |
Structure-activity relationship (SAR) studies demonstrate that para-bromination is optimal; ortho-substitution induces steric hindrance, while meta-positioning disrupts symmetry required for target engagement [2]. In breast cancer models (MCF-7, MDA-MB-231), bromophenoxy-thiazoles like Compound 4 induce G1 cell cycle arrest and mitochondrial apoptosis at IC₅₀ = 5.73–12.15 µM, rivaling staurosporine [2]. Molecular docking confirms bromine’s role in stabilizing ligand-VEGFR2 complexes via Leu840 and Val846 halogen bonds.
The methylene spacer (–CH₂–) in 4-[(4-bromophenoxy)methyl]-1,3-thiazole critically modulates electronic coupling and synthetic versatility. Unlike direct aryl-thiazole linkages (e.g., 4-arylthiazoles), the –CH₂– group:
Synthetic routes to such derivatives leverage the reactivity of the methylene bridge:
Table 4: Key Reactions Involving the Methylene Bridge
Reaction | Conditions | Product | Application |
---|---|---|---|
Hantzsch Cyclization | Thiosemicarbazide + Phenacyl bromide, NaOAc, Δ | 2-Hydrazinyl-4-[(bromophenoxy)methyl]thiazole | Anticancer lead synthesis [2] |
Nucleophilic Substitution | Thiazole-2-thiol + BrCH₂(4-BrC₆H₄O), K₂CO₃, DMF | 2-[(4-Bromophenoxy)methyl]thiazole | Heterocycle diversification [5] |
Benzylic Oxidation | MnO₂, CHCl₃, reflux | 4-[(4-Bromophenoxy)carbonyl]thiazole | Aldehyde/carboxylate precursor [5] |
The –CH₂– group’s rotational freedom also optimizes binding geometry. In VEGFR-2 inhibitors, the methylene linker allows the bromophenoxy group to occupy a hydrophobic subpocket while the thiazole N3 hydrogen-bonds with catalytic lysine [2].
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: